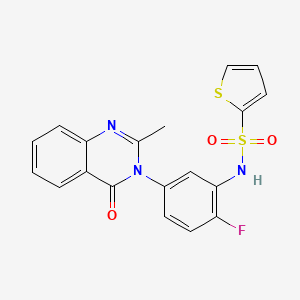

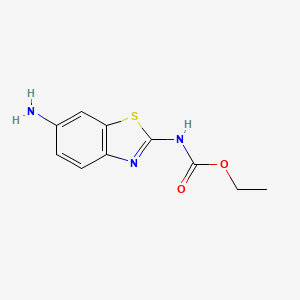

![molecular formula C23H19ClN4O2S2 B2497386 3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole CAS No. 344269-52-9](/img/structure/B2497386.png)

3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the condensation of azides with nitriles or the cyclization of thiosemicarbazides in the presence of suitable reagents. While the direct synthesis of the title compound isn't detailed in the provided references, similar compounds have been synthesized through methods such as the condensation of 4-nitrobenzohydrazide with chlorophenyl compounds, indicating a potential pathway for its synthesis (Hu, Song, Chen, & Ma, 2007).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole compounds has been studied using techniques such as X-ray crystallography. These analyses reveal the orientations and dihedral angles between the triazole ring and the substituent phenyl rings, providing insight into the spatial arrangement and potential reactive sites of the molecule (Hu, Song, Chen, & Ma, 2007).

Scientific Research Applications

Synthesis and Structural Characterization

- Molecular Rearrangements and Synthesis Applications : The compound's structural isomers exhibit rearrangements influenced by electronic properties of substituents. This characteristic has practical applications in the synthesis of various triazole derivatives (L'abbé et al., 1990).

- Catalyst- and Solvent-Free Synthesis : Innovative approaches have been developed for the regioselective synthesis of triazole derivatives, highlighting the compound's relevance in facilitating efficient and eco-friendly chemical reactions (Moreno-Fuquen et al., 2019).

Chemical Reactivity and Mechanisms

- Reactivity in Bromine → Lithium Exchange Reactions : The compound's derivatives display notable reactivity, particularly in bromine to lithium exchange reactions, which are crucial in various chemical syntheses (Iddon & Nicholas, 1996).

- Oxidation Processes : Research has shown that derivatives of this compound can undergo oxidation with high chemoselectivity, a property valuable in synthetic organic chemistry (Loginova et al., 2011).

Applications in Materials Science

- Hirshfeld Surface Analysis and DFT Calculations : Triazole derivatives show potential in materials science, particularly in understanding intermolecular interactions and electronic properties through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Antimicrobial Applications

- Antimicrobial Properties : Some derivatives have shown significant antibacterial activity, making them candidates for further study in antimicrobial applications (Roy, Desai, & Desai, 2005).

- Synthesis of Potent Antimicrobial Agents : Research into the synthesis of triazole derivatives has led to compounds with marked inhibition of bacterial and fungal growth, underscoring their potential in developing new antimicrobial agents (Reddy et al., 2010).

properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O2S2/c24-19-10-6-17(7-11-19)14-31-16-22-25-26-23(27(22)20-4-2-1-3-5-20)32-15-18-8-12-21(13-9-18)28(29)30/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOIWZJPIVKGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CSCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

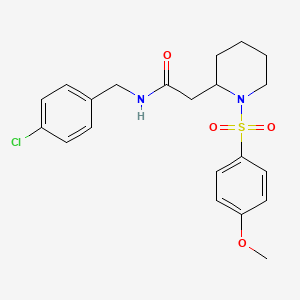

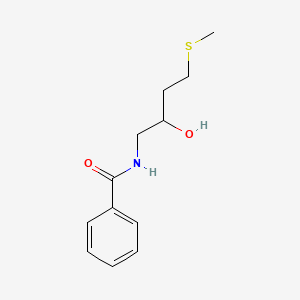

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

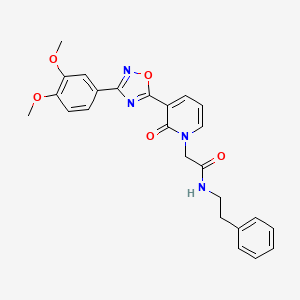

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)

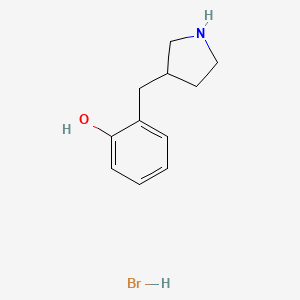

![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)

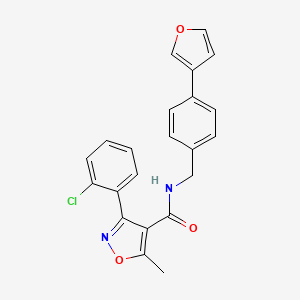

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)